N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide is a complex organic compound characterized by its biphenyl structure with cyclopropane and amido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable base, such as sodium methoxide.
Cyclopropanation: The cyclopropane rings can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core provides a rigid scaffold, while the cyclopropane and amido groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4’-Benzoylamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}benzamide
- 3,3’-Dimethoxy-1,1’-biphenyl
Uniqueness
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide is unique due to the presence of cyclopropane rings, which introduce strain and rigidity, potentially enhancing its binding properties and stability compared to similar compounds.
This detailed article provides a comprehensive overview of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-11-15(7-9-17(19)23-21(25)13-3-4-13)16-8-10-18(20(12-16)28-2)24-22(26)14-5-6-14/h7-14H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGZUDUHFJCYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3)OC)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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